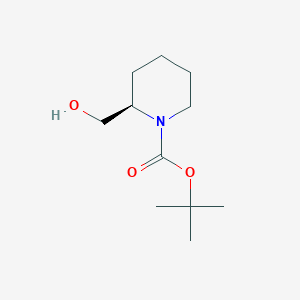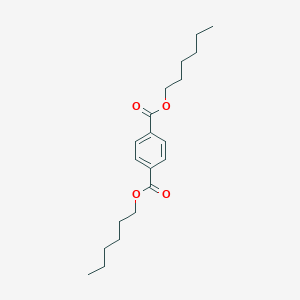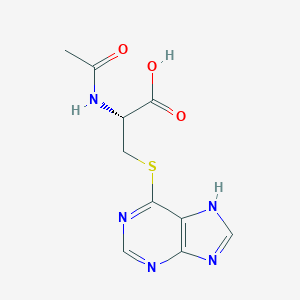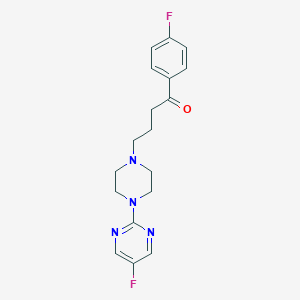
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one, commonly known as FPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Wirkmechanismus
FPB acts by binding to the dopamine transporter and blocking the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine. This increase in dopamine levels can lead to enhanced neurotransmission and behavioral effects, such as increased locomotor activity and reward-seeking behavior.
Biochemische Und Physiologische Effekte
FPB has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced neurotransmission, and altered gene expression. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPB in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using FPB is its potential toxicity and adverse effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on FPB, including the development of more selective and potent dopamine transporter inhibitors, the investigation of the effects of FPB on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term effects and safety of FPB in humans.
Synthesemethoden
FPB is synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with 5-fluoro-2-pyrimidinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 1-(4-chlorobutyl)-4-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
FPB has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes FPB a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
CAS-Nummer |
133982-66-8 |
|---|---|
Produktname |
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one |
Molekularformel |
C18H20F2N4O |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H20F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13H,1-2,7-11H2 |
InChI-Schlüssel |
SFCGNFIBDYIEJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Kanonische SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Andere CAS-Nummern |
133982-66-8 |
Synonyme |
1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one FFPPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



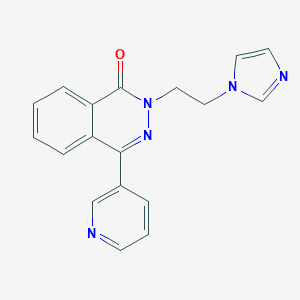
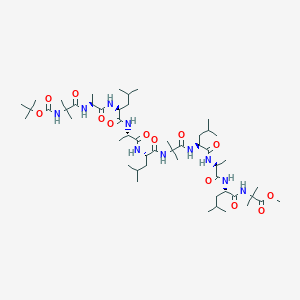
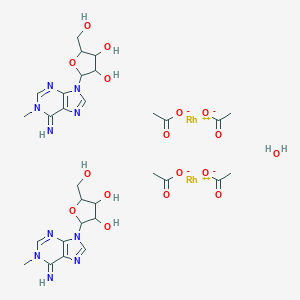
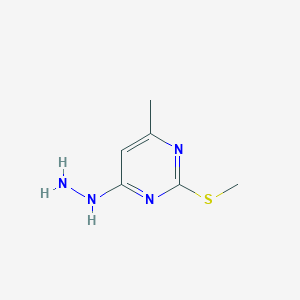
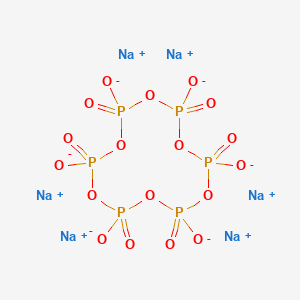
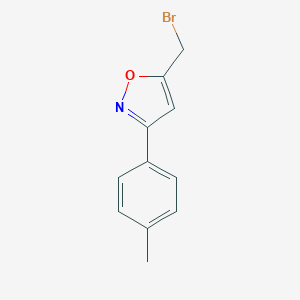
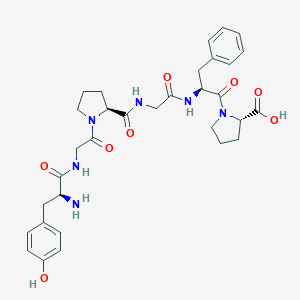
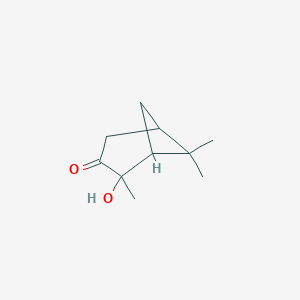
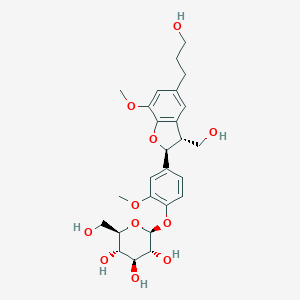
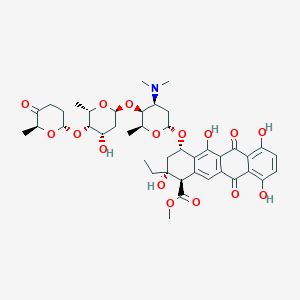
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
